molecular formula C13H18N6O6 B12101412 2-Amino-2'-O-(2-methoxy-2-oxoethyl)adenosine

2-Amino-2'-O-(2-methoxy-2-oxoethyl)adenosine

Cat. No.: B12101412
M. Wt: 354.32 g/mol
InChI Key: GDVCYWYDGOXLMV-UHFFFAOYSA-N
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Description

2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is an adenosine analogue. Adenosine analogues are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of adenosine, followed by the introduction of the 2-methoxy-2-oxoethyl group at the 2’-O position. The amino group is then introduced at the 2-position of the adenine ring. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methoxyacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Scientific Research Applications

2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential to inhibit cancer progression and act as a smooth muscle vasodilator.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. It acts as a smooth muscle vasodilator by binding to adenosine receptors, leading to the relaxation of smooth muscle cells. Additionally, it has been shown to inhibit cancer progression through various pathways, including the modulation of cell cycle and DNA damage responses .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other adenosine analogues, it has shown promising results in inhibiting cancer progression and acting as a smooth muscle vasodilator .

Properties

Molecular Formula

C13H18N6O6

Molecular Weight

354.32 g/mol

IUPAC Name

methyl 2-[2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate

InChI

InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18)

InChI Key

GDVCYWYDGOXLMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Origin of Product

United States

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